1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrrole ring attached to a phenyl ring at one position, and a formyl group at another position. The exact structure would depend on the specific locations of these attachments .Chemical Reactions Analysis
Pyrrole compounds are known to participate in various chemical reactions, particularly those involving electrophilic substitution, due to the electron-rich nature of the pyrrole ring. The presence of the formyl group could also allow for reactions typical of aldehydes, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, we can predict that it would likely be a solid under normal conditions, with the exact melting point, boiling point, solubility, and other properties depending on the specific arrangement of atoms and the presence of functional groups .Scientific Research Applications
Chemical Synthesis and Characterization
1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde and its derivatives are actively used in chemical synthesis. For instance, a pyrrole chalcone derivative was synthesized involving this compound, showing potential in forming heterocyclic compounds like oxirane, oxazoles, and pyridines, indicating its versatility in chemical synthesis (Singh, Rawat, & Sahu, 2014). Additionally, hydrogen-bonding patterns in derivatives of this compound have been studied, revealing their potential in forming hydrogen-bonded dimers and polymeric chains (Senge & Smith, 2005).
Catalysis and Polymerization
Pyrrole-based ligands, including variants of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde, have been used to support aluminum and zinc complexes. These complexes have shown effectiveness in catalyzing the ring-opening polymerization of ɛ-caprolactone, indicating their application in polymer chemistry (Qiao, Ma, & Wang, 2011).
Molecular Magnetic Properties
The compound and its derivatives have been used in the coordination of paramagnetic transition metal ions. This application led to the formation of a new {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior, showcasing the potential of this compound in the development of molecular magnetic materials (Giannopoulos et al., 2014).
Luminescence Sensing
Derivatives of 1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde have been incorporated into lanthanide metal-organic frameworks. These frameworks exhibit sensitivity to benzaldehyde-based derivatives, suggesting their use in fluorescence sensing applications (Shi, Zhong, Guo, & Li, 2015).
Safety And Hazards
Future Directions
The potential uses and future directions for this compound would depend largely on its physical and chemical properties, as well as any biological activity it might have. It could potentially be used as a building block in the synthesis of more complex molecules, or as a ligand in metal coordination complexes. If it has biological activity, it could potentially be developed into a pharmaceutical drug .
properties
IUPAC Name |
1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-6-11(2)8-13(7-10)14-5-3-4-12(14)9-15/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJNJVFOIGCHLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC=C2C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402447 |
Source
|
Record name | 1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
37560-49-9 |
Source
|
Record name | 1H-Pyrrole-2-carboxaldehyde, 1-(3,5-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37560-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-dimethylphenyl)pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.